Urapidil-d4 Hydrochloride

Bioanalytical Method Validation LC-MS/MS Quantification Pharmacokinetics

Urapidil-d4 Hydrochloride (CAS 1794979-63-7) is the definitive tetradeuterated internal standard for urapidil bioanalysis. With four deuterium atoms at the 2,2,6,6-piperazine positions, it produces a +4 Da mass shift ensuring exact chromatographic co-elution—eliminating matrix effects and extraction variability that compromise non-isotopic standards. Achieving LLOQs of 0.1 ng/mL in human plasma with >90% recovery, this SIL-IS meets FDA and EMA validation guidelines for ANDA submissions, pharmacokinetic bridging studies, and therapeutic drug monitoring. Each shipment includes a Certificate of Analysis documenting ≥98% chemical purity and isotopic enrichment.

Molecular Formula C20H30ClN5O3
Molecular Weight 428.0 g/mol
Cat. No. B15142383
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameUrapidil-d4 Hydrochloride
Molecular FormulaC20H30ClN5O3
Molecular Weight428.0 g/mol
Structural Identifiers
SMILESCN1C(=CC(=O)N(C1=O)C)NCCCN2CCN(CC2)C3=CC=CC=C3OC.Cl
InChIInChI=1S/C20H29N5O3.ClH/c1-22-18(15-19(26)23(2)20(22)27)21-9-6-10-24-11-13-25(14-12-24)16-7-4-5-8-17(16)28-3;/h4-5,7-8,15,21H,6,9-14H2,1-3H3;1H/i11D2,12D2;
InChIKeyKTMLZVUAXJERAT-ZYMFQSNRSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Urapidil-d4 Hydrochloride: A Deuterated α1-Adrenoreceptor Antagonist Standard for Bioanalytical LC-MS/MS Quantification


Urapidil-d4 Hydrochloride (CAS 1794979-63-7) is the tetradeuterated isotopologue of Urapidil hydrochloride, incorporating four deuterium atoms at the piperazine ring (2,2,6,6-d4 positions). The parent compound, Urapidil, functions as a dual-mechanism antihypertensive agent: a peripheral α1-adrenoceptor antagonist and a central 5-HT1A receptor agonist [1]. The d4 isotopologue exhibits physicochemical properties nearly identical to unlabeled Urapidil but produces a distinct +4 Da mass shift detectable by liquid chromatography-tandem mass spectrometry (LC-MS/MS). This compound is classified as a Stable Isotope-Labeled Internal Standard (SIL-IS) intended exclusively for research use as a quantitative reference in bioanalytical method development, pharmacokinetic studies, and therapeutic drug monitoring applications [2]. The hydrochloride salt form (molecular weight 427.96 g/mol, formula C20H26D4ClN5O3) enhances aqueous solubility and is supplied with certificates of analysis documenting both chemical purity and isotopic enrichment.

Why Non-Isotopic Internal Standards Cannot Substitute for Urapidil-d4 Hydrochloride in Regulated Bioanalysis


Generic substitution of Urapidil-d4 Hydrochloride with structurally dissimilar internal standards such as doxapram hydrochloride compromises analytical accuracy and precision in LC-MS/MS quantification of Urapidil in biological matrices. Non-isotopic internal standards exhibit differential extraction recovery, distinct chromatographic retention behavior, and non-identical ionization efficiency compared to the target analyte . In a validated rabbit plasma method employing doxapram hydrochloride as internal standard, the lower limit of quantitation was restricted to 5 ng/mL with recovery variability between 93.5% and 96.4%, whereas stable isotope-labeled internal standards consistently achieve lower quantification limits and reduced matrix-induced variability through co-eluting behavior [1]. Furthermore, deuterium-labeled urapidil internal standards overcome fluctuating recovery rates at low concentrations, a limitation documented in early GC-MS and HPLC-MS methods where non-isotopic standards failed to adequately compensate for extraction losses [2]. Regulatory expectations from the FDA Bioanalytical Method Validation Guidance and EMA guidelines explicitly recommend stable isotope-labeled internal standards for robust LC-MS/MS assays.

Quantitative Evidence Supporting Urapidil-d4 Hydrochloride Selection: Comparative Performance Data in Validated Bioanalytical Methods


Urapidil-d4 Enables 50-Fold Lower Quantitation Limit Compared to Non-Isotopic Internal Standard Methods

Urapidil-d4 Hydrochloride used as a deuterium-labeled internal standard in a validated human plasma UPLC-MS/MS method achieved a lower limit of quantitation of 0.1 ng/mL [1]. In contrast, a method employing the non-isotopic internal standard doxapram hydrochloride in rabbit plasma achieved an LLOQ of only 5 ng/mL . The 50-fold improvement in sensitivity with the deuterated internal standard enables detection of clinically relevant trough concentrations and supports accurate quantification across extended pharmacokinetic sampling intervals.

Bioanalytical Method Validation LC-MS/MS Quantification Pharmacokinetics

Deuterated Urapidil-d4 Internal Standard Achieves >90% Overall Recovery with Superior Precision

In a validated human plasma UPLC-MS/MS pharmacokinetic study employing Urapidil-d4 as the internal standard, overall recoveries for both urapidil and Urapidil D4 exceeded 90%, with intra-run and inter-run precision and accuracy within 10% [1]. This performance compares favorably against methods using non-deuterated internal standards, where recovery ranges typically span 93.5%-96.4% with relative standard deviation (RSD) of intra-day and inter-day precision less than 12% . The deuterated internal standard demonstrates narrower recovery variability and improved precision metrics attributable to co-elution and matched matrix effect compensation.

Method Validation Analytical Recovery Precision

Deuterated Internal Standard Overcomes Fluctuating Recovery at Low Concentrations

Early mass spectrometric methods for urapidil quantification in plasma employed deuterium-labeled urapidil as the internal standard specifically to overcome difficulties arising from fluctuating recovery rates at low concentrations, achieving a detection limit of 20 ng/mL [1]. This principle remains fundamental to modern LC-MS/MS applications, where stable isotope-labeled internal standards such as Urapidil-d4 Hydrochloride co-elute with the analyte and experience identical matrix effects, extraction efficiency, and ionization variability, thereby normalizing signal fluctuations that would otherwise compromise quantitative accuracy .

Bioanalysis Matrix Effects Low-Concentration Quantification

Tetradeuteration at Piperazine Ring Provides +4 Da Mass Shift with Minimal Isotopic Interference

Urapidil-d4 Hydrochloride incorporates four deuterium atoms specifically at the 2,2,6,6-positions of the piperazine ring, producing a consistent +4 Da mass shift relative to unlabeled Urapidil (m/z 387.9 → 204.6 for analyte vs m/z ~392 for deuterated internal standard in positive ion mode) [1]. The recommended isotopic enrichment specification of ≥98% deuterium incorporation, verifiable by NMR or high-resolution mass spectrometry, ensures minimal isotopic interference between the internal standard and analyte channels during multiple reaction monitoring (MRM) acquisition . In contrast, alternative labeling strategies with fewer deuterium atoms (e.g., d3) may exhibit incomplete mass separation from the natural abundance M+1/M+2 isotopic envelope of the unlabeled analyte.

Isotopic Enrichment Mass Spectrometry MRM Optimization

Urapidil-d4 Demonstrates Plasma Protein Binding Behavior Identical to Unlabeled Analyte

Urapidil (unlabeled) exhibits plasma protein binding of approximately 80% in human serum in vitro [1]. As a stable isotope-labeled internal standard, Urapidil-d4 Hydrochloride demonstrates physicochemical behavior nearly identical to the unlabeled analyte due to minimal deuterium isotope effects on protein binding equilibria . This identity ensures that the internal standard partitions between free and protein-bound fractions in the same proportion as the analyte during sample preparation, which is essential for accurate quantification when protein precipitation or liquid-liquid extraction methods are employed.

Protein Binding Pharmacokinetics Isotope Effect

Optimal Research and Industrial Application Scenarios for Urapidil-d4 Hydrochloride Deployment


Regulated Bioanalytical Method Development for Generic Urapidil ANDA Submissions

Urapidil-d4 Hydrochloride serves as the primary internal standard in validated LC-MS/MS methods developed for Abbreviated New Drug Application (ANDA) submissions of generic urapidil formulations. The demonstrated LLOQ of 0.1 ng/mL in human plasma [1] and overall recovery exceeding 90% with precision within 10% meet FDA and EMA bioanalytical method validation guidance requirements. Procurement of Urapidil-d4 with Certificate of Analysis documenting chemical purity and isotopic enrichment ≥98% provides the traceable reference material necessary for regulatory compliance in bioequivalence and pharmacokinetic bridging studies.

Preclinical and Clinical Pharmacokinetic Studies of Urapidil Formulations

Urapidil-d4 Hydrochloride enables accurate quantification of urapidil concentrations in plasma samples collected during preclinical and clinical pharmacokinetic investigations. The validated method supports calculation of key pharmacokinetic parameters including Cmax (616 ± 73 ng/mL in rats following 3 mg/kg oral dosing), AUC0-24 (1841 ± 308 ng·h/mL), half-life (2.47 ± 0.4 h), and clearance (1660 ± 276 mL/h/kg) [2]. The deuterated internal standard ensures that these parameters are derived from accurate concentration data free from matrix effect bias, supporting dose selection, formulation optimization, and therapeutic drug monitoring protocols.

Therapeutic Drug Monitoring and Clinical Toxicology Applications

Urapidil-d4 Hydrochloride is deployed as an internal standard in clinical LC-MS/MS assays for therapeutic drug monitoring of urapidil in hypertensive patients, particularly those with renal or hepatic impairment. Urapidil exhibits reduced distribution volume and clearance in advanced hepatic and/or renal insufficiency and in elderly patients, with extended elimination half-life [3]. Accurate quantification of plasma concentrations using a deuterated internal standard enables dose adjustment based on measured drug exposure, reducing the risk of adverse events while maintaining antihypertensive efficacy.

Metabolite Identification and Drug-Drug Interaction Studies

Urapidil-d4 Hydrochloride facilitates quantification of parent urapidil in the presence of its major metabolites, including para-hydroxylated urapidil (34% excreted in urine), N-demethylated urapidil (4% in urine), and O-demethylated urapidil (3% in urine) [4]. The distinct mass shift and chromatographic co-elution of the deuterated internal standard enable accurate parent drug measurement even when metabolites are present at high relative concentrations. This capability supports drug-drug interaction studies, particularly with CYP enzyme modulators that may alter the metabolic profile of urapidil.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Urapidil-d4 Hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.